2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Overview
Description
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to have antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability could be influenced by the environment .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Molecular Mechanism
It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound could potentially interact with biomolecules through these mechanisms. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with various reagents. One common method includes the reaction of 2-aminothiazole with chloroacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid with similar biological activities.
4-Methylthiazole: Shares the thiazole ring structure but lacks the amino and acetic acid groups, resulting in different chemical properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Uniqueness
This compound is unique due to its combination of the thiazole ring with amino and acetic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(11-2-8-3)4(7)6(9)10/h2,4H,7H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZKOJWSXGFURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50382-43-9 | |
Record name | 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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